3-Bromo-2-methoxy-pyridine-3-boronic acid
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Overview
Description
The compound with the molecular formula C6H9BBrNO3 2-Bromo-6-nitrophenol . This organic compound is characterized by a bromine atom and a nitro group attached to a phenol ring. It is a yellow crystalline powder that is soluble in ethanol, ether, and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-nitrophenol can be synthesized through several methods:
Reaction of 2-bromophenol with nitric acid: This reaction proceeds in the presence of a catalyst, such as sulfuric acid, at a temperature of 80-90°C.
Reaction of 2-nitrophenol with bromine: This method involves the reaction of 2-nitrophenol with bromine in the presence of a catalyst, such as iron or copper, at room temperature.
Industrial Production Methods
The industrial production of 2-Bromo-6-nitrophenol typically follows the same synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Amines or thiols, in the presence of a base like sodium hydroxide, at elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 2-amino-6-nitrophenol or 2-thio-6-nitrophenol.
Reduction: Formation of 2-bromo-6-aminophenol.
Oxidation: Formation of 2-bromo-6-nitroquinone.
Scientific Research Applications
2-Bromo-6-nitrophenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitrophenol involves its interaction with various molecular targets and pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the phenol ring.
Reduction Reactions: The nitro group undergoes a reduction process, converting to an amino group, which can further participate in various biochemical pathways.
Oxidation Reactions: The phenol group is oxidized to a quinone, which can interact with cellular components and exert biological effects.
Comparison with Similar Compounds
2-Bromo-6-nitrophenol can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Similar structure but different position of the nitro group, leading to different reactivity and applications.
2-Bromo-6-chloro-4-nitrophenol: Contains an additional chlorine atom, which can influence its chemical properties and uses.
2-Amino-6-bromophenol: The nitro group is replaced by an amino group, resulting in different chemical behavior and applications.
The uniqueness of 2-Bromo-6-nitrophenol lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C6H9BBrNO3 |
---|---|
Molecular Weight |
233.86 g/mol |
IUPAC Name |
(3-bromo-2-methoxy-2H-pyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO3/c1-12-5-6(8,7(10)11)3-2-4-9-5/h2-5,10-11H,1H3 |
InChI Key |
FRBXGPUPVOOSFB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1(C=CC=NC1OC)Br)(O)O |
Origin of Product |
United States |
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